(R)-Birabresib
Description
Overview of the BET Protein Family
The Bromodomain and Extra-Terminal (BET) family of proteins are key epigenetic readers that play significant roles in regulating gene transcription and other cellular processes. frontiersin.orgnih.govnumberanalytics.comencyclopedia.pubmdpi.com In mammals, this family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT. frontiersin.orgnumberanalytics.comencyclopedia.pubmdpi.comashpublications.orgnih.gov While BRD2, BRD3, and BRD4 are ubiquitously expressed, BRDT expression is restricted to the male germline. encyclopedia.pubashpublications.org These proteins are characterized by a conserved domain structure. encyclopedia.pub
Structural and Functional Characteristics of BET Bromodomains
A defining structural feature of BET proteins is the presence of two tandem N-terminal bromodomains, designated BD1 and BD2. frontiersin.orgnumberanalytics.comencyclopedia.pubmdpi.comnih.gov These bromodomains are approximately 110 amino acids in length and adopt an all-alpha protein fold consisting of a bundle of four alpha helices. nih.govwikipedia.org The bromodomains function as "readers" of lysine (B10760008) acetylation, specifically recognizing and binding to acetylated lysine residues on histones and other transcription factors. frontiersin.orgnumberanalytics.commdpi.comnih.govwikipedia.orgresearchgate.net This recognition is crucial for protein-histone association and chromatin remodeling. wikipedia.org The affinity of bromodomains is often higher for regions with multiple acetylation sites in proximity. wikipedia.org In addition to the bromodomains, BET proteins also contain a conserved extra-terminal (ET) domain, which facilitates interactions with other proteins to regulate gene expression. frontiersin.orgnumberanalytics.commdpi.comnih.gov BRD4 and BRDT also feature a C-terminal motif (CTM) that aids in recruiting transcriptional regulators. encyclopedia.pubmdpi.com
Transcriptional Regulatory Functions of BET Proteins
BET proteins are widely acknowledged as major transcriptional regulators. frontiersin.orgnih.gov By binding to acetylated histones and transcription factors via their bromodomains, they act as epigenetic readers, relaying signals to regulate gene transcription in chromatin. frontiersin.org They recruit transcription factors and coactivators to target gene sites and activate the RNA polymerase II machinery for transcriptional elongation. frontiersin.orgnih.gov Specifically, BRD4 is known to facilitate RNA polymerase II release from promoter-proximal pause regions by recruiting and activating the positive transcription elongation factor b (P-TEFb). frontiersin.orgmdpi.com BET proteins are involved in assembling super-enhancers, which are regulatory regions that drive high-level expression of genes, including oncogenes like c-Myc. frontiersin.org They can also regulate the stability of transcription factors. frontiersin.org The functional transcription factor-BET binding is characterized by conserved mechanisms where each BET-BD1/2 can recognize a dual-acetylated lysine motif found in various transcription factors. frontiersin.org Dysregulation of BET proteins can lead to aberrant gene expression, contributing to various diseases. researchgate.netresearchgate.netresearchgate.net
Here is a table summarizing the key members of the BET protein family:
| Protein | Ubiquitous Expression | Testis-Specific Expression | Key Domains | Noted Functions |
| BRD2 | Yes | No | BD1, BD2, ET, Motif B, SEED | Transcriptional regulation, cell cycle progression, histone chaperone activity. numberanalytics.comencyclopedia.pubashpublications.orgmdpi.com |
| BRD3 | Yes | No | BD1, BD2, ET, Motif B, SEED | Transcriptional regulation, cooperates with BRD4, binds GATA1. numberanalytics.comencyclopedia.pubashpublications.orgmdpi.com |
| BRD4 | Yes | No | BD1, BD2, ET, Motif B, SEED, CTD, CTM | Transcriptional regulation, P-TEFb recruitment, super-enhancer assembly. frontiersin.orgnumberanalytics.comencyclopedia.pubmdpi.com |
| BRDT | No | Yes | BD1, BD2, ET, Motif B, SEED, CTM | Transcriptional regulation in male germline, chromatin organizer. encyclopedia.pubmdpi.comashpublications.org |
Therapeutic Rationale for BET Inhibition in Oncological Applications
Transcriptional dysregulation is a hallmark of cancer, and cancer cells can become dependent on certain regulators of gene expression, including BET proteins. mdpi.comonclive.com BET proteins are commonly dysregulated in malignancies, leading to the abnormal expression of oncogenes. onclive.com This understanding has made BET proteins attractive therapeutic targets, particularly in oncology. mdpi.comonclive.compatsnap.com BET inhibitors (BETis) are designed to disrupt the interaction between BET proteins and acetylated lysine residues on chromatin. mdpi.compatsnap.comwikipedia.org By competitively binding to the acetyl-lysine recognition motifs in the bromodomains, BET inhibitors displace BET proteins from chromatin, thereby suppressing the transcription of various genes, including oncogenic transcription factors like c-Myc. mdpi.compatsnap.comwikipedia.org
The rationale for using BET inhibitors in cancer therapy stems from their ability to target and suppress the expression of genes that drive tumor growth and survival. patsnap.com In preclinical models, BET inhibitors have demonstrated significant anti-tumor activity, leading to reduced tumor size and improved survival rates. patsnap.com For example, the BET inhibitor JQ1 has been shown to effectively displace BRD4 from chromatin and downregulate MYC, inducing cell cycle arrest and apoptosis in cancer cells. patsnap.com Birabresib (also known as OTX-015 or MK-8628) is a potent small molecule inhibitor of BRD2, BRD3, and BRD4 that has shown strong in vitro and in vivo antitumor effects in multiple solid tumor xenograft models. bio-conferences.orgascopubs.org Its activity appears mediated via downregulation of MYC targets, cell cycle, and NFKB pathway genes. nih.gov The efficacy of BET inhibitors has been explored in various cancers, including hematologic malignancies and solid tumors. patsnap.comnih.gov
Historical Context of BET Inhibitor Development
The discovery of bromodomains as modules that recognize acetylated lysine residues in the early 1990s laid foundational knowledge for the development of BET inhibitors. wikipedia.orgacs.org The bromodomain was first identified in the Drosophila gene Brahma. wikipedia.org The realization that dysregulated bromodomains play a causative role in several human diseases, particularly cancer, further fueled interest in targeting these proteins. wikipedia.orgacs.org
The development of small molecule bromodomain inhibitors marked a significant breakthrough, highlighting bromodomain-containing proteins as key players in cancer biology. wikipedia.org Thienodiazepine BET inhibitors were initially discovered in phenotypic drug screens in the early 1990s, with their potential as anti-inflammatory and anti-cancer agents noted. wikipedia.org
A major turning point occurred with the publication of JQ1 in 2010, a small molecule that effectively targets BET bromodomains and showed activity in NUT midline carcinoma. frontiersin.orgmdpi.comwikipedia.orgnih.govresearchgate.net JQ1 served as a crucial tool compound and a precursor for subsequent BET inhibitor development. patsnap.comwikipedia.orgresearchgate.netguidetopharmacology.org Following the success of JQ1, there has been a rapid increase in the development of new small-molecule BET bromodomain inhibitors. mdpi.com
Birabresib (OTX-015/MK-8628) is a notable example of a BET inhibitor that emerged from this research wave. bio-conferences.orgascopubs.orgnih.govguidetopharmacology.orgwikipedia.org It is an analogue of (+)-JQ1 guidetopharmacology.org. OncoEthix, later acquired by Merck, in-licensed OTX-015 and initiated the first BET inhibitor clinical trial for oncology in 2012. wikipedia.org Birabresib is a potent oral small molecule inhibitor that binds and inhibits BRD2, BRD3, and BRD4 proteins. bio-conferences.orgcancer.gov It was among the first BET inhibitors to successfully undergo early clinical trials, demonstrating anti-tumor activity in different preclinical models and in patients with NUT midline carcinoma. ascopubs.orgnih.govresearchgate.netaacrjournals.org The development of BET inhibitors continues, with efforts focused on identifying more potent and selective compounds, including those targeting specific bromodomains or individual BET family members. onclive.comwikipedia.orgnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O2S/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18/h4-11,20,32H,12H2,1-3H3,(H,27,33)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUEVRJHCWKTO-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103937 | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202590-98-5 | |
| Record name | (6S)-4-(4-Chlorophenyl)-N-(4-hydroxyphenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202590-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Birabresib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202590985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Birabresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Birabresib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIRABRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40LKS49S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Birabresib: Elucidation of Mechanism of Action and Molecular Interactions
Specific Targeting of BET Bromodomains by Birabresib
Birabresib exerts its effects by specifically targeting the bromodomains within the BET protein family. nih.govguidetopharmacology.orgmycancergenome.orgwikipedia.org Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone proteins and other transcriptional regulators. nih.govoup.com This binding is crucial for recruiting transcriptional machinery to specific gene loci. patsnap.comdrugbank.com
Selective Inhibition of BRD2, BRD3, and BRD4
Birabresib is characterized as a potent and selective inhibitor of BRD2, BRD3, and BRD4. wikipedia.orgselleckchem.comncats.ioresearchgate.net These three proteins are ubiquitously expressed and are key members of the BET family involved in various cellular processes. mdpi.com Studies have shown that birabresib inhibits these bromodomains with EC50 values typically in the nanomolar range in cell-free assays. selleckchem.com For instance, EC50 values ranging from 10 to 19 nM for BRD2, BRD3, and BRD4 have been reported in cell-free assays. selleckchem.com While BRDT is another member of the BET family, it is primarily expressed in the testes, and birabresib's activity against it may be untested or less pronounced compared to the other three. researchgate.netmdpi.com
Disruption of Acetylated Histone Peptide Binding
A core aspect of birabresib's mechanism is its ability to disrupt the interaction between BET proteins and acetylated histone peptides. nih.govmycancergenome.orgcancer.gov BET proteins bind to acetylated lysine recognition motifs on histones through their bromodomains. nih.govmycancergenome.org Birabresib competitively binds to these acetyl-lysine binding sites on the bromodomains, effectively preventing the BET proteins from interacting with acetylated histones. nih.govmycancergenome.orgoup.comcancer.gov This disruption has been demonstrated in vitro, with birabresib inhibiting the binding of BRD2, BRD3, and BRD4 to acetylated histone 4 (AcH4) with IC50 values ranging from 92 to 112 nM. selleckchem.com By blocking this crucial interaction, birabresib interferes with the recruitment of BET proteins to chromatin, which in turn suppresses the recruitment of transcriptional proteins. onclive.com
Downstream Molecular Consequences of Birabresib-Mediated BET Inhibition
The inhibition of BET bromodomains by birabresib leads to a cascade of downstream molecular consequences, primarily affecting chromatin structure and gene expression. nih.govmycancergenome.orgcancer.gov
Perturbation of Chromatin Remodeling
BET proteins, by binding to acetylated histones, play a critical role in chromatin remodeling. nih.govmycancergenome.orgnih.govmdpi.comcancer.gov They help recruit other proteins involved in modifying chromatin structure and regulating gene expression. nih.gov By preventing the interaction between BET proteins and acetylated histones, birabresib disrupts this process of chromatin remodeling. nih.govmycancergenome.orgcancer.gov This perturbation can alter the accessibility of transcriptional machinery to DNA, thereby influencing gene activity. nih.govmycancergenome.orgcancer.gov BRD4, in particular, is known to play a key role in genome compartmentalization and the formation of topologically associating domains (TADs) via its ability to bind acetylated histones, contributing to CTCF boundary formation and enhancer insulation. drugbank.com
Global and Specific Modulation of Gene Expression
The disruption of BET protein binding to chromatin by birabresib results in significant modulation of gene expression. nih.govmycancergenome.orgcancer.gov This modulation can be both global, affecting the expression of hundreds of genes, and specific, targeting particular transcriptional programs. onclive.com BET inhibitors are known to alter numerous pathways and the expression of genes involved in processes such as cell cycle control, proliferation, and metabolism. onclive.com
One of the most notable consequences of birabresib-mediated BET inhibition is the rapid down-regulation of c-MYC expression and the modulation of MYC-dependent transcriptional programs. selleckchem.comncats.iocancer.govonclive.comnih.gov MYC is a powerful proto-oncogene and transcription factor that regulates a vast network of genes involved in cell growth, proliferation, and survival. nih.govresearchgate.net Dysregulation of MYC is frequently observed in various cancers. onclive.comresearchgate.net BET proteins, especially BRD4, are crucial for the transcriptional activity of MYC and other oncogenes. researchgate.netfrontiersin.org By inhibiting BET proteins, birabresib suppresses the transcription of MYC and its target genes. cancer.govonclive.comnih.gov This down-regulation of MYC-dependent pathways is considered a key mechanism by which birabresib may exert its potential antineoplastic activity and inhibit tumor cell growth. nih.govmycancergenome.orgcancer.gov Studies in mantle cell lymphoma cell lines, for example, showed that birabresib's activity appeared mediated via downregulation of MYC targets, cell cycle, and NFKB pathway genes. nih.gov
Summary of Birabresib's Molecular Interactions and Effects:
| Interaction/Effect | Description | Result |
| Binding to BET Bromodomains (BRD2, BRD3, BRD4) | Birabresib selectively binds to the bromodomains of BET proteins. wikipedia.orgselleckchem.comncats.ioresearchgate.net | Inhibition of BET protein function. nih.govmycancergenome.orgcancer.gov |
| Disruption of Acetylated Histone Binding | Birabresib prevents BET proteins from binding to acetylated lysine motifs on histones. nih.govmycancergenome.orgcancer.gov | Interference with BET protein recruitment to chromatin. nih.govmycancergenome.orgcancer.govonclive.com |
| Perturbation of Chromatin Remodeling | Interference with BET-histone interaction disrupts the recruitment of chromatin-modifying enzymes. nih.govmycancergenome.orgnih.govcancer.gov | Altered chromatin structure and accessibility for transcription. nih.govmycancergenome.orgcancer.gov |
| Modulation of Gene Expression | Disrupted chromatin interactions lead to changes in the transcription of numerous genes. nih.govmycancergenome.orgcancer.govonclive.com | Down-regulation of growth-promoting genes and oncogenes. nih.govmycancergenome.orgcancer.govonclive.com |
| Down-regulation of MYC and MYC Targets | Specific inhibition of MYC transcription and MYC-dependent pathways. selleckchem.comncats.iocancer.govonclive.comnih.gov | Potential inhibition of tumor cell growth. nih.govmycancergenome.orgcancer.gov |
Effects on Cell Cycle Regulatory Gene Expression
Birabresib has been shown to impact the expression of genes involved in cell cycle regulation. Studies in human acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cell lines and primary samples have demonstrated that birabresib can promote cell cycle arrest. mdpi.com This effect is associated with the downregulation of MYC, a key oncogene, and BRD2 and BRD4 protein levels. mdpi.com While birabresib's mechanism in mantle cell lymphoma (MCL) involves the downregulation of genes related to cell cycle regulation, it does not appear to directly downregulate CCND1 (Cyclin D1) at the protein level. nih.govnih.gov BRD2, a member of the BET family targeted by birabresib, is known to recruit E2F transcription factors and activate the promoters of several cell cycle regulatory genes, including cyclin A, cyclin D1, and cyclin E, through its interaction with hyperacetylated chromatin. mdpi.com The disruption of this interaction by birabresib contributes to its effects on the cell cycle.
Impact on NF-κB Pathway Gene Transcription
Birabresib has been observed to influence gene transcription within the NF-κB pathway. In MCL cells, birabresib treatment leads to the downregulation of genes in the NF-κB signaling pathway. nih.govnih.gov The BET protein BRD4 is essential for the transcriptional activity of NF-κB downstream of BCR signaling, making it a relevant target in B-cell malignancies like MCL. researchgate.net BRD4 can regulate inflammatory gene expression by activating enhancer RNAs or through translational regulation of IκBα synthesis. spandidos-publications.com It also directly associates with the acetylated p65 subunit of NF-κB. spandidos-publications.com Birabresib's inhibition of BET proteins, including BRD4, contributes to the suppression of NF-κB pathway signaling. researchgate.net
Influence on BCR Signaling Pathway Gene Expression
Studies in MCL cells have indicated that birabresib affects gene expression within the B-cell receptor (BCR) signaling pathway. Birabresib exposure results in the downregulation of transcripts related to BCR signaling. nih.govexplorationpub.com This suggests that birabresib may counteract the upregulation of BCR signaling genes that can be induced by other treatments, such as the BTK inhibitor ibrutinib. nih.gov The constitutive activation of NF-κB and JAK/STAT3 signaling in certain lymphomas, like activated B cell-like diffuse large B-cell lymphoma (ABC DLBCL), is often linked to perturbations in the BCR pathway. explorationpub.com BET inhibitors, including birabresib, have been shown to downregulate signatures related to the BCR signaling pathway. explorationpub.com
Inhibition of Nuclear Receptor Binding SET Domain Protein 3 (NSD3) Target Genes
Information specifically detailing the direct inhibition of Nuclear Receptor Binding SET Domain Protein 3 (NSD3) target genes solely by birabresib was not prominently found in the search results. The provided references discuss Birabresib's effects primarily through BET protein inhibition and its impact on downstream pathways like cell cycle, NF-κB, and BCR signaling, as well as MYC targets. While BET proteins and NSD3 are both involved in epigenetic regulation and gene transcription, a direct inhibitory link between birabresib and NSD3 target genes based on the provided sources is not clearly established.
Comparative Molecular Pharmacology with Other BET Inhibitors
Birabresib belongs to the class of BET inhibitors, which includes other compounds like JQ1, CPI-0610 (Pelabresib), and PLX51107. mdpi.comwikipedia.orgwikipedia.orgresearchgate.net These inhibitors generally target the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT) to disrupt their interaction with acetylated histones and transcription factors, thereby modulating gene expression. guidetopharmacology.orgmdpi.comresearchgate.netguidetopharmacology.org
JQ1 is a thienotriazolodiazepine compound and a potent inhibitor of the BET family proteins, particularly BRD2 and BRD4. wikipedia.orgguidetopharmacology.org It was one of the early BET inhibitors characterized for its antiproliferative activity in leukemia and lymphoma cell lines and its ability to downregulate MYC expression by displacing BRD2 and BRD4 from the MYC promoter region. mdpi.comwikipedia.org Birabresib is described as an analogue of (+)-JQ1. guidetopharmacology.org While JQ1 showed promising preclinical activity, its short half-life in vivo limited its clinical progression. osti.gov Birabresib, on the other hand, entered clinical trials and demonstrated dose-proportional exposure and activity. osti.gov
CPI-0610 (Pelabresib) is another investigational oral small-molecule BET inhibitor targeting BRD2, BRD3, BRD4, and BRDT. wikipedia.orgguidetopharmacology.org It is designed to modulate oncogenic and inflammatory gene expression by inhibiting BET proteins, thereby downregulating pathways such as NF-κB signaling and proinflammatory cytokine production. wikipedia.org
PLX51107 is also listed as a BET inhibitor. researchgate.net
Comparatively, studies have shown that different BET inhibitors can have similar antitumor activities against B-cell non-Hodgkin lymphomas (B-NHL), primarily by inducing cell cycle arrest and apoptosis. researchgate.net Gene expression signatures acquired after treatment with different BET inhibitors often overlap significantly, with frequent downregulation of E2F targets, MYC targets, and inhibition of pathways like NF-κB, JAK/STAT, PI3K/AKT, and MAPK signaling. researchgate.net However, there can be differences in their impact on the transcriptome; for instance, the BET degrader MZ1 had a larger effect on the transcriptome of ABC DLBCL compared to birabresib, and unlike birabresib, MZ1 also upregulated transcripts related to translation, ribosomal proteins, and RNA metabolism. explorationpub.com MZ1 also induced a stronger downregulation of BRD4 and MYC protein levels compared to birabresib, which even caused an upregulation of BRD2, BRD3, and BRD4 proteins. explorationpub.com
Pharmacokinetic comparisons with other BET inhibitors like mivebresib (B609072) (ABBV-075) and molibresib (GSK-525762) have shown that birabresib has a shorter terminal phase half-life (5.8 hours) compared to mivebresib (16.1 to 19.9 hours) and RG6146 (10 hours), although their accumulation ratios can be similar. aacrjournals.org Mivebresib, birabresib, and molibresib have all reported dose-proportional pharmacokinetics. aacrjournals.org
Preclinical Investigations of Birabresib Activity
In Vitro Efficacy Studies
In vitro investigations have explored the direct effects of birabresib on cancer cells, including its ability to inhibit proliferation, induce apoptosis, alter gene expression, and affect the cell cycle.
Antiproliferative and Apoptotic Effects in Diverse Cancer Cell Lines
Birabresib has demonstrated antiproliferative and apoptotic effects across a range of cancer cell lines, encompassing both hematological malignancies and solid tumors guidetopharmacology.orgnih.govnih.gov. Its mechanism involves inhibiting the binding of BET proteins to acetylated histones, thereby suppressing the transcription of various oncogenes nih.govncats.io.
Birabresib has shown preclinical activity in hematological malignancies, including mantle cell lymphoma (MCL), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL) bio-conferences.orgnih.govnih.govresearchgate.netresearchgate.net. Studies in MCL cell lines demonstrated that birabresib exhibited in vitro activity, leading to the downregulation of MYC targets, cell cycle, and NFKB pathway genes nih.gov. In AML, BET inhibitors like birabresib have been shown to reduce cell size and induce reversible cell cycle arrest bio-conferences.org. Birabresib has also demonstrated antiproliferative and apoptotic effects in preclinical models of B-cell malignancies, including DLBCL nih.govresearchgate.net.
Preclinical studies have also evaluated birabresib's activity in various solid tumors guidetopharmacology.orgnih.govnih.govncats.ionih.govlarvol.comaacrjournals.org. Birabresib has shown preclinical activity in NUT midline carcinoma (NMC), a rare and aggressive cancer driven by BRD-NUT fusion proteins nih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.net. In triple-negative breast cancer (TNBC), birabresib has demonstrated antiproliferative properties in derived cell lines nih.govresearchgate.netnih.gov. Studies in glioblastoma (GBM) cell lines and patient-derived primary GBM cells have shown that birabresib can profoundly alter DNA replication and cell cycle progression nih.gov. Birabresib has also exhibited antitumor activity in non-small cell lung cancer (NSCLC) models nih.govbio-conferences.orgncats.ioguidetopharmacology.org. Preclinical data suggests activity in castrate-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma (PDAC) ncats.ionih.govncats.iohematologyandoncology.net. Furthermore, studies have explored its effects in head and neck squamous cell carcinoma (HNSCC) and bladder cancer (BLCA) cell lines larvol.comspringer.comlarvol.com. While colorectal cancer was mentioned in the context of MYC addiction and BET inhibitors, specific detailed preclinical data for birabresib in this indication were less prominent in the search results researchgate.net.
Analysis of Gene Expression Signatures Following Birabresib Treatment in Preclinical Models
Analysis of gene expression signatures in preclinical models treated with birabresib has provided insights into its mechanism of action bio-conferences.orgnih.gov. In MCL cells, birabresib treatment led to the downregulation of MYC targets, cell cycle, and NFKB pathway genes nih.gov. Studies in DLBCL models have shown that BET inhibitors, including birabresib, induce highly overlapping gene expression signatures, frequently involving the downregulation of E2F target, MYC target, and inhibition of NF-κB, JAK/STAT, PI3K/AKT, and MAPK signaling pathways researchgate.net. In NUT midline carcinoma, BRD4-NUT fusion protein drives tumor growth by blocking differentiation through the upregulation of MYC, and BET inhibitors like birabresib aim to displace BRD4-NUT from chromatin, affecting gene expression nih.govaacrjournals.org.
Induction of Cell Cycle Arrest and Senescence
Birabresib has been shown to induce cell cycle arrest and senescence in preclinical models nih.govaacrjournals.org. In TNBC cell lines, birabresib treatment induced cell cycle arrest after 72 hours researchgate.net. In AML, BET inhibitors can induce reversible cell cycle arrest bio-conferences.org. Preclinical studies in MCL cell lines indicated that birabresib reduced proliferation through the induction of cell cycle arrest and apoptosis nih.gov. In glioblastoma cells, birabresib significantly alters cell cycle progression nih.gov.
In Vivo Antitumor Activity Studies
In vivo studies using animal models have further evaluated the antitumor activity of birabresib. Oral administration of birabresib has been shown to inhibit tumor growth and reduce tumor volume in various xenograft models ncats.ioncats.io. For instance, in a xenograft model of HHV8-unrelated effusion large B-cell lymphoma, birabresib significantly reduced ascites and suppressed tumor progression without apparent adverse effects nih.gov. In MCL, birabresib demonstrated in vivo antitumor activity nih.gov. Studies in glioblastoma orthotopic transplantation tumor experiments in zebrafish and nude mice have shown that birabresib can synergistically inhibit GBM when administered concurrently with other agents nih.gov. Preclinical studies in murine models of TNBC have also confirmed the in vivo efficacy of birabresib, sometimes in combination with other agents larvol.comnih.gov.
Here are some examples of data points found in the search results that could be represented in interactive tables:
In Vitro Antiproliferative Activity Examples
| Cancer Type | Cell Line | Birabresib Effect | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | Induced cell cycle arrest, slower recovery after washout | researchgate.net |
| Triple-Negative Breast Cancer | HCC1937 | Induced cell cycle arrest | researchgate.net |
| Acute Myeloid Leukemia | Multiple | Reduced cell size, induced reversible cell cycle arrest | bio-conferences.org |
| HHV8-unrelated Effusion LBCL | Pell-1 | Reduced proliferation, induced cell cycle arrest and apoptosis | nih.gov |
| NUT Midline Carcinoma | PER-403, TC-797 | Sensitive to growth inhibition, synergistic with p300 inhibitor | aacrjournals.org |
| Head and Neck Squamous Cell Carcinoma | Several | Diminished clonogenic potential | larvol.com |
In Vivo Antitumor Activity Examples
| Cancer Model | Animal Model | Birabresib Effect | Reference |
| HHV8-unrelated Effusion LBCL xenograft | Mice | Significantly reduced ascites, suppressed tumor progression | nih.gov |
| Mantle Cell Lymphoma | In vivo | Demonstrated antitumor activity | nih.gov |
| Glioblastoma orthotopic xenograft | Zebrafish, Nude mice | Synergistically inhibited tumor growth (in combination) | nih.gov |
| Triple-Negative Breast Cancer xenograft | Murine | Demonstrated antitumor activity (single agent or combination) | larvol.comnih.gov |
Efficacy in Xenograft Models of Hematological Malignancies
Birabresib has demonstrated preclinical activity in xenograft models of various hematological malignancies. Studies have shown its effectiveness in models of leukemia, lymphoma, and multiple myeloma bio-conferences.orgresearchgate.netmdpi.com. For instance, Birabresib significantly reduced ascites and inhibited lymphoma cell proliferation in a xenograft model of HHV8-unrelated effusion large B-cell lymphoma, without apparent adverse effects nih.gov. This activity was associated with the induction of cell cycle arrest and apoptosis in lymphoma cells nih.gov. Birabresib's activity in these models is linked to its ability to downregulate the transcription of genes regulated by superenhancers, such as c-MYC, which is often dysregulated in hematological cancers bio-conferences.orgresearchgate.netnih.gov.
Efficacy in Xenograft Models of Solid Tumors (e.g., NUT Midline Carcinoma, Triple-Negative Breast Cancer)
Preclinical investigations have also explored Birabresib's efficacy in a variety of solid tumor xenograft models, including NUT Midline Carcinoma (NMC) and Triple-Negative Breast Cancer (TNBC) bio-conferences.orgresearchgate.netnih.gov.
In models of NUT Midline Carcinoma, Birabresib (OTX015) significantly inhibited the growth of Ty82 BRD-NUT midline carcinoma tumors in nude mice selleck.co.jpselleckchem.com. Oral administration of OTX015 at 100 mg/kg once daily resulted in a 79% inhibition of tumor growth, while a dose of 10 mg/kg administered twice daily led to a 61% inhibition selleck.co.jpselleckchem.com. These findings highlight the sensitivity of NMC xenografts to Birabresib treatment.
Birabresib has also shown anti-tumor activity in different triple-negative breast cancer cell lines and in TNBC xenograft models medchemexpress.comnih.govlarvol.com. In MDA-MB-231 murine xenografts, Birabresib at a dose of 50 mg/kg significantly reduced tumor mass compared to vehicle-treated animals medchemexpress.com. Furthermore, studies have indicated that Birabresib can synergistically inhibit the growth of TNBC cells in vitro and in vivo when combined with other agents, such as CDK4/6 inhibitors larvol.com. Concomitant treatment with OTX015 and everolimus (B549166) was also reported to be effective in TNBC xenograft models and more potent than either monotherapy nih.gov.
Birabresib's preclinical activity extends to other solid tumor types, including malignant pleural mesothelioma and neuroblastoma xenografts researchgate.netmdpi.com.
Assessment of Tumor Growth Inhibition and Regression
Assessment of tumor growth inhibition and, in some cases, regression has been a key component of preclinical studies with Birabresib in xenograft models guidetopharmacology.orgselleck.co.jpebricmall.com. As demonstrated in the NUT Midline Carcinoma models, Birabresib treatment led to significant tumor growth inhibition selleck.co.jpselleckchem.com. The degree of inhibition was dependent on the dose and administration schedule selleck.co.jpselleckchem.com.
While significant tumor growth inhibition is a common finding, the induction of tumor regression as a single agent in solid tumor xenografts appears to be less consistently reported compared to growth inhibition. However, studies investigating combination therapies have shown enhanced anti-tumor effects, including potentially greater tumor growth control or regression medchemexpress.comnih.govnih.govlarvol.com. For example, a study using a novel dual inhibitor targeting p300/CBP and BET bromodomains showed greater growth inhibition, with tumor regression observed in some disseminated NMC xenograft models, providing context for the potential for enhanced responses with combined BET inhibition nih.gov.
The anti-proliferative effects observed in vitro, leading to cell cycle arrest and apoptosis, translate to the observed tumor growth inhibition in vivo xenograft models bio-conferences.orgresearchgate.netnih.gov. The rapid downregulation of oncogenes like c-MYC is considered a key mechanism contributing to these effects selleck.co.jpbio-conferences.orgresearchgate.netselleckchem.comnih.gov.
Here is a summary of some preclinical efficacy data in xenograft models:
| Tumor Type | Model | Birabresib Dose/Schedule | Observed Effect | Reference |
| NUT Midline Carcinoma | Ty82 xenografts | 100 mg/kg qd | 79% Tumor Growth Inhibition | selleck.co.jpselleckchem.com |
| NUT Midline Carcinoma | Ty82 xenografts | 10 mg/kg bid | 61% Tumor Growth Inhibition | selleck.co.jpselleckchem.com |
| Triple-Negative Breast Cancer | MDA-MB-231 xenografts | 50 mg/kg | Reduced Tumor Mass | medchemexpress.com |
| HHV8-unrelated Effusion Large B-cell Lymphoma | Pell-1 xenografts | Not specified in snippet | Reduced Ascites, Inhibited Proliferation | nih.gov |
Note: This table is based on data extracted from the provided search snippets and may not be exhaustive of all preclinical xenograft studies.
Birabresib's promising preclinical efficacy in various xenograft models, particularly in hematological malignancies and certain solid tumors like NMC and TNBC, supported further investigation into its therapeutic potential.
Clinical Development and Translational Research of Birabresib
Early Phase Clinical Trials (Phase I/Ib)
Early phase clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of birabresib in patients with advanced cancers. nih.gov These studies aimed to determine appropriate dosing regimens and identify potential indications for further investigation. nih.gov
Patient Cohorts and Disease Indications
Phase I and Ib trials of birabresib have enrolled patients with a range of advanced solid tumors and hematological malignancies. medkoo.comclinconnect.io Specific solid tumor types investigated include NUT midline carcinoma (NMC), castration-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and pancreatic ductal adenocarcinoma. ncats.iomycancergenome.orgmedpath.comaacrjournals.org Hematological malignancies studied have included acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL). clinconnect.iodrugbank.com Some trials specifically included patients with advanced solid tumors for which standard therapy was no longer effective or suitable. dana-farber.org
Evaluation of Clinical Response Rates and Disease Control Rates
In a Phase Ib study involving patients with selected advanced solid tumors, including CRPC, NMC, and NSCLC, clinical activity was observed. nih.govaacrjournals.org Among 42 evaluable patients in this study, a disease control rate of 67% was reported. aacrjournals.org Notably, a partial response (PR) was achieved in 3 out of 10 patients with NMC, with durations of response ranging from 1.4 to 8.4 months. aacrjournals.orgresearchgate.netresearchgate.net No responses were observed in patients with prostate cancer or non-small cell lung cancer in this particular study. aacrjournals.org In a Phase I study of birabresib, response durations ranged from 1.4 to 8.4 months. researchgate.net
Identification and Monitoring of Pharmacodynamic Markers in Clinical Settings
Pharmacodynamic markers have been monitored in clinical settings to assess the biological effects of birabresib. Downregulation of MYC targets, cell cycle, and NFKB pathway genes has been observed in preclinical models and appeared to be mediated by birabresib's activity. nih.gov While preclinical evidence suggests a role for MYC downregulation in the mechanism of action of BET inhibitors like birabresib, this has not yet been definitively established in a clinical setting. oup.com In a Phase I trial in hematologic malignancies, MYC downregulation was not consistently demonstrated. oup.com Monitoring of platelet count has also been part of clinical evaluations. researchgate.netnih.gov
Later Phase Clinical Trials (Phase II)
Birabresib has progressed to later phase clinical trials, including Phase II studies, in specific cancer types where preliminary activity was observed or preclinical data supported further investigation. researchgate.netnih.gov
Specific Malignancies Under Investigation
Phase II clinical trials with birabresib have focused on malignancies such as acute myeloid leukemia and glioblastoma multiforme (GBM). wikipedia.orgresearchgate.net A Phase IIa dose-optimization trial in patients with GBM began in October 2014. nih.gov However, this study was terminated in October 2015 due to limited efficacy observed in the treated population. ncats.ionih.govdrugbank.com
Efficacy Outcomes in Defined Patient Populations
In the terminated Phase IIa study in patients with recurrent glioblastoma multiforme, no complete responses, partial responses, or stable disease were reported as the best response in all patients; the best response was progressive disease. nih.gov
Clinical Response Data from a Phase Ib Solid Tumor Study aacrjournals.org
| Indication | Number of Patients Treated | Number of Evaluable Patients | Disease Control Rate (%) | Partial Response (PR) | Duration of Response (months) |
| CRPC | 26 | - | - | 0 | - |
| NMC | 10 | - | - | 3 | 1.4 - 8.4 |
| NSCLC | 10 | - | - | 0 | - |
| Total | 46 | 42 | 67 | 3 | 1.4 - 8.4 (for PRs) |
Note: Specific evaluable patient numbers for each indication within the total of 42 were not available in the provided text.
| Best Overall Response | Number of Patients |
| Complete Response (CR) | 0 |
| Partial Response (PR) | 0 |
| Stable Disease (SD) | 0 |
| Progressive Disease (PD) | All patients |
Analysis of Discontinuation or Progression of Clinical Development in Specific Indications
Clinical development of birabresib (also known as OTX015 or MK-8628), a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins, was investigated across a range of malignancies, primarily in Phase 1 and Phase 1b clinical trials medpath.comtandfonline.comscienceopen.comresearchgate.netmycancergenome.orgresearchgate.netnih.govpatsnap.com. These investigations included both solid tumors and hematologic malignancies medpath.comresearchgate.netmycancergenome.orgresearchgate.netnih.govpatsnap.comdrugbank.com. Specific solid tumor types evaluated included NUT midline carcinoma (NMC), triple negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), castration-resistant prostate cancer (CRPC), and pancreatic ductal carcinoma (PDAC) medpath.commycancergenome.orgnih.govdrugbank.com. Birabresib was also studied in hematologic malignancies such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL) researchgate.netpatsnap.comdrugbank.com.
In one Phase I trial involving patients with advanced solid tumors or NHL, treatment with birabresib (BAY1238097) was stopped due to the development of Grade 3 adverse events, including headache, vomiting, and low-back pain, which occurred at sub-therapeutic doses tandfonline.comscienceopen.com. This suggested a narrow therapeutic window where toxicity was encountered before clinically meaningful efficacy could be widely established.
Clinical activity was observed in a subset of patients, particularly those with NMC. In a Phase 1b trial, three out of ten patients (30%) with NMC harboring the BRD4-NUT fusion oncoprotein achieved a partial response, with durations ranging from 1.4 to 8.4 months researchgate.netnih.govmdpi.com. This provided initial proof-of-concept evidence for the activity of a BET inhibitor in targeting BRD-NUT fusions researchgate.netmdpi.com. While responses were seen in NMC, confirmed responses were not observed among patients with other tumor types in some studies nih.gov. The limited efficacy signals in indications beyond NMC contributed to the decision to halt further development mycancergenome.orgresearchgate.net. Another source also stated that the trial was halted due to toxicity issues and a lack of efficacy against refractory malignancies of any type researchgate.net.
The data from these trials highlight the challenges in translating the preclinical activity of birabresib into broad clinical efficacy across diverse solid and hematologic tumor types, ultimately leading to the discontinuation of its clinical development program.
Summary of Clinical Development Status by Indication
| Indication | Trial Phase(s) Studied | Development Status | Primary Reason(s) for Discontinuation/Outcome |
| NUT Midline Carcinoma (NMC) | Phase 1, Phase 1b | Program Discontinued (B1498344) | Limited efficacy signals overall, despite some partial responses observed in NMC. Program terminated based on limited efficacy and not safety in one trial mycancergenome.org. Toxicity issues in other trials tandfonline.comscienceopen.comresearchgate.net. |
| Triple Negative Breast Cancer (TNBC) | Phase 1 | Program Discontinued | Limited efficacy signals mycancergenome.org. Program terminated based on limited efficacy and not safety in one trial mycancergenome.org. Toxicity issues in other trials tandfonline.comscienceopen.comresearchgate.net. |
| Non-Small Cell Lung Cancer (NSCLC) | Phase 1 | Program Discontinued | Limited efficacy signals mycancergenome.org. Program terminated based on limited efficacy and not safety in one trial mycancergenome.org. Toxicity issues in other trials tandfonline.comscienceopen.comresearchgate.net. |
| Castration-Resistant Prostate Cancer (CRPC) | Phase 1, Phase 1b | Program Discontinued | Limited efficacy signals mycancergenome.org. Program terminated based on limited efficacy and not safety in one trial mycancergenome.org. Toxicity issues in other trials tandfonline.comscienceopen.comresearchgate.net. |
| Pancreatic Ductal Carcinoma (PDAC) | Phase 1 | Program Discontinued | Studied in Phase 1 medpath.com. Program terminated based on limited efficacy and not safety in one trial mycancergenome.org. Toxicity issues in other trials tandfonline.comscienceopen.comresearchgate.net. |
| Non-Hodgkin's Lymphoma (NHL) | Phase 1b | Program Discontinued | Trial stopped due to toxicity issues at sub-therapeutic doses tandfonline.comscienceopen.com. Lack of efficacy against refractory malignancies researchgate.net. |
| Multiple Myeloma (MM) | Phase 1 | Program Discontinued | Studied in Phase 1 drugbank.com. Program discontinued patsnap.com. Reasons likely related to overall program discontinuation factors (limited efficacy, toxicity) tandfonline.comscienceopen.comresearchgate.netmycancergenome.org. |
| Selected Advanced Solid Tumors (general/other types in Phase 1 trials) | Phase 1, Phase 1b | Program Discontinued | Limited efficacy signals overall mycancergenome.orgnih.gov. Toxicity issues tandfonline.comscienceopen.comresearchgate.net. |
Birabresib in Combination Therapies
Rationale for Rational Combination Strategies with BET Inhibitors
Bromodomain and extraterminal domain (BET) proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. While the inhibition of BET proteins has been identified as a promising anticancer strategy, the clinical efficacy of BET inhibitors (BETi) like Birabresib as single agents has been limited. Early clinical trials with first-generation BET inhibitors were often hampered by dose-limiting toxicities, particularly thrombocytopenia, which prevented escalating doses to levels required for complete and sustained target inhibition.
This limitation has spurred the development of rational combination therapies designed to enhance the antitumor effects of BET inhibitors, potentially allowing for effective clinical outcomes at more tolerable doses. The core rationale for these strategies is to create a synergistic effect, where the combined impact of two drugs is greater than the sum of their individual effects. By targeting multiple, often complementary, cellular pathways, combination therapies can potentially overcome intrinsic and acquired resistance mechanisms, deepen the anti-tumor response, and improve therapeutic outcomes. Preclinical evaluations have consistently demonstrated that BET inhibitors can synergize with various classes of compounds, including those targeting DNA repair, signaling pathways, and cell cycle regulation, providing a strong basis for their continued clinical development in combination regimens.
Synergistic Antitumor Effects in Preclinical Models
Preclinical studies have explored the potential of Birabresib in combination with various targeted agents, revealing synergistic antitumor activity across different cancer models. These investigations provide a mechanistic basis for combining Birabresib with drugs that target distinct but complementary pathways involved in cancer cell proliferation, survival, and DNA damage response.
Immunomodulatory drugs (IMiDs) such as Pomalidomide exert anticancer effects through direct pro-apoptotic and anti-proliferative actions on tumor cells and by modulating the activity of immune effector cells. Preclinical studies have shown that IMiDs can enhance the efficacy of other immunotherapeutic modalities. The combination of BET inhibitors with IMiDs is rationalized by their potential to simultaneously target oncogenic transcription programs and enhance anti-tumor immunity. While the general principle of combining agents that modulate gene expression and immune response is well-supported, specific preclinical data on the synergistic effects of Birabresib combined directly with Pomalidomide is an area for further investigation.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Preclinical studies have shown that combining inhibitors of this pathway with other targeted agents can lead to synergistic antitumor effects. For instance, the mTOR inhibitor Everolimus (B549166) has been studied in combination with other drugs to overcome resistance mechanisms. The rationale for combining a BET inhibitor like Birabresib with an mTOR inhibitor is based on the potential to co-dependently suppress critical oncogenic pathways. While a pharmacological screening in lymphoma cell lines identified synergy between BET inhibitors and various compounds, specific preclinical models detailing a synergistic antitumor effect between Birabresib and Everolimus require further dedicated research.
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of various B-cell malignancies. The BTK inhibitor Ibrutinib has shown significant clinical activity in these cancers. Given that BET inhibitors can downregulate oncogenes involved in B-cell signaling, combining them with BTK inhibitors presents a rational therapeutic strategy. This approach aims to simultaneously block BCR signaling and the transcriptional machinery that drives tumor cell growth. Preclinical and clinical investigations have explored Ibrutinib in various combination therapies, demonstrating the potential for enhanced efficacy. However, specific preclinical studies detailing the synergistic interaction between Birabresib and Ibrutinib are needed to fully establish the potential of this combination.
Ataxia telangiectasia and Rad3-related (ATR) kinase is a central regulator of the DNA damage response (DDR), particularly in response to replication stress. Preclinical studies have shown that ATR inhibitors like Ceralasertib (AZD6738) can induce synthetic lethality in tumor cells with certain genetic backgrounds and can synergize with agents that cause DNA damage.
A pharmacological screening in various mantle cell lymphoma (MCL) cell lines identified the combination of Birabresib with the ATR inhibitor AZD6738 as highly synergistic. This combination proved to be one of the most active among several tested. The synergistic effect was observed in the majority of the tested cell lines and was mechanistically linked to an increase in DNA damage and the induction of apoptosis. This was evidenced by elevated levels of gamma H2AX (a marker of DNA double-strand breaks) and cleaved PARP1 (a marker of apoptosis) in cells treated with the combination.
Preclinical Synergistic Effects of Birabresib with ATR/CHK1 Inhibitors in Mantle Cell Lymphoma
| Cell Lines | Combination Agent | Class | Key Findings |
|---|---|---|---|
| Maver1, Mino, REC1, SP53, UPN1 | AZD6738 (Ceralasertib) | ATR Inhibitor | Strong synergistic anticancer effects observed in 4 out of 5 cell lines. |
| Maver1, Mino, REC1, SP53, UPN1 | AZD6738 (Ceralasertib) | ATR Inhibitor | Increased DNA damage (elevated gamma H2AX). |
| Maver1, Mino, REC1, SP53, UPN1 | AZD6738 (Ceralasertib) | ATR Inhibitor | Induction of apoptosis (increased cleaved PARP1). |
Checkpoint kinase 1 (CHK1) is another key protein in the DNA damage response pathway, working downstream of ATR to regulate cell cycle checkpoints. Preclinical studies have demonstrated that CHK1 inhibitors can effectively induce lethal replication stress and overcome resistance to other therapies. In a broad pharmacological screening, the combination of Birabresib with the CHK1 inhibitor PF00477736 also showed synergistic antitumor effects in some mantle cell lymphoma models. Notably, this synergy was also observed in an MCL cell line that had developed secondary resistance to a CHK1 inhibitor, suggesting this combination may be able to overcome certain resistance mechanisms.
With MEK Inhibitors (e.g., Pimasertib)
The combination of Birabresib with MEK inhibitors is predicated on the upregulation of the MAPK signaling pathway, including MEK1 (encoded by MAP2K1), which can occur in cancer cells following exposure to a BET inhibitor. nih.gov This upregulation is considered an adaptive resistance mechanism.
Preclinical studies in mantle cell lymphoma (MCL) have explored the therapeutic potential of combining Birabresib with the MEK inhibitor Pimasertib. The combination showed improved activity in certain MCL models. nih.gov Synergism was evaluated using the Chou-Talalay Combination Index (C.I.), where a value less than 0.9 indicates synergy. In the Birabresib-sensitive Jeko-1 cell line, the combination demonstrated synergistic effects. However, in the Granta-519 cell line, which has lower sensitivity to Birabresib, the combination did not show a synergistic interaction. nih.gov
| Cell Line | Cancer Type | Inhibitor Combination | Observed Effect | Source |
|---|---|---|---|---|
| Jeko-1 | Mantle Cell Lymphoma | Birabresib + Pimasertib | Synergistic (Median C.I. < 0.9) | nih.gov |
| Granta-519 | Mantle Cell Lymphoma | Birabresib + Pimasertib | Not Synergistic | nih.gov |
With SRC Kinase Inhibitors (e.g., Dasatinib)
The combination of Birabresib with the SRC kinase inhibitor Dasatinib has been investigated in preclinical models of mantle cell lymphoma. In the Birabresib-sensitive Jeko-1 MCL cell line, this combination was found to be synergistic. nih.gov Conversely, in the Granta-519 cell line, which exhibits poor sensitivity to Birabresib, the combination did not achieve synergy, with a median Combination Index value greater than 3. nih.gov
| Cell Line | Cancer Type | Inhibitor Combination | Observed Effect | Source |
|---|---|---|---|---|
| Jeko-1 | Mantle Cell Lymphoma | Birabresib + Dasatinib | Synergistic (Median C.I. < 0.9) | nih.gov |
| Granta-519 | Mantle Cell Lymphoma | Birabresib + Dasatinib | Not Synergistic (Median C.I. > 3) | nih.gov |
With WEE1 Inhibitors (e.g., AZD1775)
Targeting cell cycle checkpoints is another strategy employed to enhance the efficacy of BET inhibitors. WEE1 kinase is a critical regulator of the G2-M checkpoint, preventing cells with DNA damage from entering mitosis. Preclinical studies demonstrated that combining Birabresib with the WEE1 inhibitor AZD1775 resulted in improved antitumor activity in mantle cell lymphoma models. nih.gov This combination showed synergistic effects in the Jeko-1 cell line, suggesting that inhibiting the WEE1-mediated cell cycle checkpoint can enhance the efficacy of Birabresib. nih.gov
| Cell Line | Cancer Type | Inhibitor Combination | Observed Effect | Source |
|---|---|---|---|---|
| Jeko-1 | Mantle Cell Lymphoma | Birabresib + AZD1775 | Synergistic (Median C.I. < 0.9) | nih.gov |
| Granta-519 | Mantle Cell Lymphoma | Birabresib + AZD1775 | Synergistic (Median C.I. < 0.9) | nih.gov |
With ALK Inhibitors
The therapeutic combination of Birabresib with Anaplastic Lymphoma Kinase (ALK) inhibitors has been a subject of clinical interest. A phase 1 clinical trial of single-agent Birabresib was designed to include an expansion cohort specifically for patients with non-small cell lung cancer (NSCLC) harboring an ALK gene rearrangement or fusion protein. medpath.com This indicates a rationale for investigating the activity of BET inhibition in this molecularly defined patient population. However, detailed preclinical or clinical research findings on the synergistic effects or mechanisms of combining Birabresib with ALK inhibitors are not extensively documented in the available literature.
With CDK7 Inhibitors (e.g., SY-5609)
While direct preclinical studies combining Birabresib with the CDK7 inhibitor SY-5609 are not available, a strong rationale for this combination is supported by research involving other BET and CDK7 inhibitors. Cyclin-dependent kinase 7 (CDK7) is a key component of the transcription machinery. Preclinical studies have shown that combining the BET inhibitor JQ1 with the CDK7 inhibitor THZ1 acts synergistically against head and neck squamous cell carcinoma (HNSCC). nih.gov Similarly, a highly synergistic and synthetically lethal interaction was observed between the BET inhibitor JQ1 and the CDK7 inhibitor YKL-5-124 in multiple myeloma and Waldenström macroglobulinemia cells, which translated to in vivo antitumor effects. haematologica.org This dual inhibition effectively impaired the MYC and E2F transcriptional programs. haematologica.org These findings suggest that the simultaneous targeting of BET proteins and CDK7 could be a promising therapeutic strategy.
| Cancer Type | BET Inhibitor | CDK7 Inhibitor | Observed Effect | Source |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma | JQ1 | THZ1 | Synergistic anticancer effects | nih.gov |
| Multiple Myeloma | JQ1 | YKL-5-124 | Highly synergistic and synthetically lethal; robustly inhibited cell proliferation and triggered apoptosis | haematologica.org |
| Waldenström Macroglobulinemia | JQ1 | YKL-5-124 | Highly synergistic and synthetically lethal | haematologica.org |
With CDK4/6 Inhibitors (e.g., Palbociclib, LY2835219)
Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for the G1 to S phase transition of the cell cycle. nih.gov Inhibitors of CDK4/6, such as Palbociclib, have been approved for the treatment of hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer, typically in combination with endocrine therapy. nih.gov The mechanism involves preventing the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest. nih.gov Despite the established role of CDK4/6 inhibitors in cancer therapy, specific preclinical or clinical data evaluating the combination of Birabresib with CDK4/6 inhibitors like Palbociclib or LY2835219 (Abemaciclib) are not widely available in the scientific literature.
With CBP/p300 Inhibitors (e.g., GNE-049)
The combination of BET inhibitors with inhibitors of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 represents a promising epigenetic-focused therapeutic strategy. There is significant preclinical evidence that targeting both BET "reader" proteins and CBP/p300 "writer" proteins can elicit synergistic antitumor activity. nih.govnih.gov
Specifically, the combination of Birabresib (OTX015) with the CBP/p300 inhibitor GNE-781 was shown to synergistically repress the growth of NUT midline carcinoma cells. researchgate.net This aggressive cancer is often driven by a BRD4-NUT fusion oncoprotein, which recruits p300 to activate oncogenic transcription. The potent synergy observed provides a strong rationale for dual targeting of this axis. researchgate.net The promising results from combining separate BET and CBP/p300 inhibitors have spurred the development of dual-target inhibitors, such as NEO2734, which have shown potent activity in preclinical models of lymphoma, leukemia, and prostate cancer. nih.govnih.gov
| Cancer Type | BET Inhibitor | CBP/p300 Inhibitor | Observed Effect | Source |
|---|---|---|---|---|
| NUT Midline Carcinoma | Birabresib (OTX015) | GNE-781 | Synergistic repression of cell growth | researchgate.net |
| Diffuse Large B-cell Lymphoma | JQ1 | A-485 | Synergistic anti-lymphoma effects | researchgate.net |
| Acute Myeloid Leukemia | - | - | Combination is synergistic in cell lines | nih.gov |
With Histone Deacetylase (HDAC) Inhibitors (e.g., Panobinostat, Dacinostat)
The combination of BET inhibitors like Birabresib with Histone Deacetylase (HDAC) inhibitors represents a powerful strategy to co-regulate gene expression for anti-tumor effects. Preclinical studies have demonstrated that combining the clinically validated HDAC inhibitor Panobinostat with Birabresib (also known as OTX015) results in a pronounced synergistic reduction in the viability of glioblastoma cells. nih.gov This synergy has also been observed in models of other cancers, including acute myeloid leukemia and bladder cancer, where the combination shows potent anti-proliferative effects. nih.gov
Research in patient-derived glioblastoma models indicates that this combination forces a metabolic reprogramming within the cancer cells, leading to a state of energy deprivation and subsequent cell death. nih.gov The interaction between these two classes of epigenetic modulators can maximize the alteration of oncogenic gene expression, downregulating survival factors like MYC and BCL-2, and potentially overcoming chemoresistance. nih.gov
With PI3K/AKT/MAPK Pathway Inhibitors (e.g., MK-2206)
Cancer cells often develop resistance to targeted therapies by activating alternative survival signaling pathways. Treatment with a BET inhibitor like Birabresib can sometimes lead to the compensatory upregulation of pathways such as the MAPK pathway. researchgate.net This provides a strong rationale for combining Birabresib with inhibitors of these pathways to achieve a more durable anti-tumor response.
Preclinical studies in mantle cell lymphoma models have shown that Birabresib is synergistic when combined with inhibitors targeting these upregulated pathways, including the MEK inhibitor pimasertib. researchgate.net While direct studies combining Birabresib and the AKT inhibitor MK-2206 are not extensively published, the principle of dual pathway blockade is well-supported. mdpi.com The AKT inhibitor MK-2206 has demonstrated synergistic interactions with chemotherapy and radiotherapy in glioblastoma models, and combining PI3K/AKT pathway inhibitors with other targeted agents is a promising strategy in various cancers. nih.govnih.gov
| Cell Line | Combination | Median Combination Index (CI) | Interpretation |
| Jeko1 | Birabresib + Pimasertib (MEKi) | < 0.9 | Synergism |
| Granta519 | Birabresib + Pimasertib (MEKi) | < 0.9 | Synergism |
| Jeko1 | Birabresib + AZD6738 (ATRi) | < 0.9 | Synergism |
| Granta519 | Birabresib + AZD1775 (WEE1i) | < 0.9 | Synergism |
Combination Index (CI) values <0.9 indicate synergism. Data adapted from preclinical lymphoma models. researchgate.net
With JAK2 Inhibitors (e.g., TG101209)
The combination of BET inhibitors and Janus kinase 2 (JAK2) inhibitors has been shown to be more effective against myeloproliferative neoplasm (MPN) cells than JAK2 inhibition alone. cloudfront.net The JAK/STAT pathway is a critical signaling cascade for the proliferation and survival of many hematologic malignancies. Interestingly, research has revealed that some JAK2 inhibitors, including TG101209, also possess inherent anti-BET bromodomain inhibitory properties. cloudfront.net
Further investigation has shown that the transcriptional changes induced in cancer cells by the JAK2 inhibitor TG101209 and a BET inhibitor significantly overlap, which suggests they act on a common pathway. researchgate.net This shared mechanism provides a strong basis for synergistic activity. By simultaneously targeting both the kinase signaling and the epigenetic regulation of downstream oncogenes, the combination can lead to a more profound and lasting therapeutic effect in cancers driven by JAK2 mutations.
With Conventional Chemotherapeutic Agents (e.g., Cisplatin, Gemcitabine)
Epigenetic modulators like Birabresib can sensitize cancer cells to traditional DNA-damaging agents, offering a strategy to overcome chemoresistance. Studies in bladder cancer models have demonstrated that a triple combination of a BET inhibitor, an HDAC inhibitor, and the chemotherapeutic agent Cisplatin is a promising therapeutic option. nih.gov This suggests that BET inhibition can lower the threshold for apoptosis induced by DNA damage.
While specific data on Birabresib combined with Gemcitabine is limited, the principle of using epigenetic drugs to enhance chemosensitivity is a widely explored strategy. nih.govnih.govresearchgate.net The synergy often depends on the specific drug ratio and the schedule of administration. researchgate.net By altering the chromatin landscape and the expression of DNA repair genes, Birabresib has the potential to restore sensitivity to conventional chemotherapies in resistant tumors.
Mechanisms Underlying Combination Synergy
The synergistic effects of Birabresib combinations stem from attacking cancer cell vulnerabilities on multiple fronts:
With HDAC Inhibitors: The synergy arises from a multi-pronged assault on cellular metabolism and survival signaling. This combination induces a profound reprogramming of tumor cell metabolism, synergistically reducing both oxidative and glycolytic pathways. nih.gov This leads to a severe depletion of intracellular ATP, triggering an integrated stress response from the endoplasmic reticulum and culminating in apoptosis. nih.gov Concurrently, the combination enhances the downregulation of key oncogenes and anti-apoptotic proteins like MYC and BCL-2. nih.gov
With PI3K/AKT/MAPK Pathway Inhibitors: The primary mechanism is the blockade of escape routes used by cancer cells. Single-agent BET inhibition can cause a feedback activation of pro-survival signaling cascades like the MEK-ERK pathway. researchgate.net By co-administering an inhibitor of this pathway, the compensatory mechanism is blocked, leading to a more potent and sustained anti-tumor effect.
With JAK2 Inhibitors: Synergy is achieved by targeting a common oncogenic signaling axis at different levels. Both BET proteins and the JAK2-STAT pathway are crucial for the transcription of genes involved in the proliferation and survival of hematologic cancer cells. cloudfront.netresearchgate.net The significant overlap in the transcriptional changes induced by both inhibitor classes indicates they converge on a shared set of critical target genes, leading to a more comprehensive shutdown of the oncogenic program. researchgate.net
With Conventional Chemotherapeutic Agents: The synergy is based on chemosensitization. BET inhibitors can transcriptionally downregulate key proteins involved in DNA damage repair pathways. By compromising the cell's ability to repair the damage inflicted by agents like Cisplatin, Birabresib can significantly increase their cytotoxic efficacy and help overcome acquired chemoresistance. nih.gov
Clinical Translation of Combination Regimens
The compelling preclinical data for BET inhibitor combinations has spurred significant clinical investigation. While early trials of Birabresib focused on establishing its profile as a single agent, nih.govresearchgate.net the field is rapidly moving toward combination strategies.
A prime example is the combination of BET inhibitors with JAK inhibitors. The Phase 3 MANIFEST-2 trial (NCT04603495) evaluated the BET inhibitor pelabresib (B11934094) combined with the JAK inhibitor ruxolitinib (B1666119) in patients with myelofibrosis. nih.govonclive.com The combination therapy met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in spleen volume reduction compared to ruxolitinib alone. nih.gov This trial provides strong clinical validation for this combination strategy. Furthermore, another BET inhibitor, BMS-986158, is being evaluated in combination with JAK inhibitors in a Phase 1b/2 study (NCT04817007). mdpi.com
The potent synergy observed between Birabresib and the HDAC inhibitor Panobinostat in preclinical models has led to proposals for clinical testing of this combination. nih.gov Although a specific, large-scale trial for this dual combination has not been initiated, the strong scientific rationale supports its future evaluation. Clinical trials investigating other BET inhibitors in various combinations are ongoing, reflecting a broad effort to leverage the synergistic potential of targeting epigenetic regulation alongside other oncogenic pathways. researchgate.netonclive.combohrium.com
Mechanisms of Resistance to Birabresib and Bet Inhibitors
Characterization of Acquired Drug Resistance in Preclinical Models
Preclinical studies using cancer cell lines and animal models have been instrumental in characterizing the mechanisms of acquired resistance to Birabresib. mdpi.com In these models, resistance is often induced by exposing cancer cells to gradually increasing concentrations of the drug over time. The surviving cell populations are then analyzed to identify the molecular changes that allow them to grow in the presence of the inhibitor.
For instance, in mantle cell lymphoma (MCL) cell lines, while Birabresib showed significant in vitro and in vivo activity, the potential for adaptive resistance was explored by investigating rational drug combinations. nih.govnih.gov Studies in leukemia models have also been used to understand the cellular and pharmacological properties of Birabresib and to identify potential resistance mechanisms. researchgate.net These preclinical investigations have revealed that resistance is a multifaceted process involving various genetic and epigenetic alterations. mdpi.com
A common theme emerging from these preclinical studies is that cancer cells can develop cross-resistance to different BET inhibitors, suggesting shared mechanisms of resistance. For example, pancreatic cancer cells that develop resistance to one BET inhibitor, JQ1, have been shown to be cross-resistant to another, I-BET151. nih.gov This highlights the importance of understanding the broader class-wide resistance mechanisms to effectively manage patient treatment.
Table 1: Preclinical Models Used to Study Birabresib Resistance
| Cell Line Type | Cancer Type | Key Findings Related to Resistance |
|---|---|---|
| Mantle Cell Lymphoma (MCL) Cell Lines | Mantle Cell Lymphoma | Downregulation of MYC targets is a key mechanism of action, suggesting MYC restoration could be a resistance mechanism. nih.govnih.gov |
| Leukemia Cell Lines (e.g., K562, MUTZ8) | Leukemia | Characterized differential sensitivity and resistance, aiding in understanding the pharmacological properties leading to resistance. researchgate.net |
| Colorectal Cancer Cells | Colorectal Cancer | Identified loss of TRIM33 as a factor promoting resistance to BET inhibitors. nih.govnih.gov |
| Pancreatic Cancer Cells | Pancreatic Cancer | Demonstrated that acquired resistance to one BET inhibitor can confer cross-resistance to others. nih.gov |
Clinical Observations of Resistance Development
In clinical trials, while Birabresib has shown activity in various hematologic and solid tumors, the development of resistance has been observed. researchgate.net For example, in a Phase Ib study involving patients with NUT midline carcinoma (NMC), a disease often driven by BRD4-NUT fusions, patients initially responded to Birabresib, but the duration of response was variable, ranging from 1.4 to 8.4 months, indicating the eventual emergence of resistance. researchgate.net
Similarly, in trials for other advanced solid tumors, the clinical benefit, while observed, was often not sustained, pointing towards the development of acquired resistance. mdpi.com These clinical findings underscore the need to elucidate the molecular basis of resistance to develop more durable therapeutic strategies.
Elucidation of Molecular Mechanisms of Resistance
Research has identified several molecular mechanisms that contribute to resistance to Birabresib and other BET inhibitors. These mechanisms often involve the activation of alternative signaling pathways that bypass the effects of BET inhibition or the reactivation of the very pathways that the inhibitors are designed to suppress.
One of the key mechanisms of resistance to targeted therapies is the activation of compensatory or "bypass" signaling pathways. When a primary oncogenic pathway is inhibited, cancer cells can adapt by upregulating alternative pathways to sustain their growth and survival.
FGFR1: Overexpression of Fibroblast Growth Factor Receptor 1 (FGFR1) has been linked to resistance to other targeted therapies, and aberrant FGFR signaling is implicated in resistance to CDK4/6 inhibitors. nih.govsemanticscholar.org This can lead to the activation of downstream pathways like PI3K/Akt and ERK. nih.gov
PI3K/Akt: The PI3K/Akt pathway is a critical survival pathway that is often activated in cancer. Its upregulation can confer resistance to various inhibitors by promoting cell survival and proliferation. nih.govresearchgate.net
ERK: The ERK signaling pathway is another crucial pathway involved in cell growth and proliferation. Reactivation of ERK signaling has been shown to cause resistance to EGFR kinase inhibitors, and this mechanism is likely relevant to BET inhibitor resistance as well. bohrium.com
WNT/β-catenin: The WNT/β-catenin signaling pathway plays a role in cell fate, proliferation, and stemness. nih.govsemanticscholar.org Its activation has been associated with resistance to CDK4/6 inhibitors and may contribute to resistance to BET inhibitors by promoting a more stem-like and resistant cell state. nih.govsemanticscholar.org
A primary mechanism of action for Birabresib and other BET inhibitors is the downregulation of the MYC oncogene. nih.govbio-conferences.orgresearchgate.net MYC is a master transcriptional regulator that drives cell proliferation and is a key target of BET proteins. nih.govresearchgate.net Therefore, it is not surprising that a major mechanism of acquired resistance involves the restoration of MYC expression. nih.gov
Cancer cells can achieve this in several ways, including:
Genomic amplification of the MYC gene.
Epigenetic modifications that lead to the reactivation of the MYC promoter.
Activation of upstream signaling pathways that converge on and reactivate MYC transcription.
Studies have shown that in castration-resistant prostate cancer, the maintenance of MYC expression is associated with de novo resistance to BET bromodomain inhibition. nih.gov Furthermore, exogenous expression of MYC from a promoter that is not regulated by BET proteins can protect cells from the growth-suppressive effects of these inhibitors. researchgate.net
Another mechanism that can lead to the restoration of MYC expression is the increased binding of alternative transcription factors to the c-MYC promoter. In pancreatic cancer cells resistant to the BET inhibitor JQ1, it was found that the transcription factor GLI2, a key component of the Hedgehog signaling pathway, plays a crucial role. nih.gov
In these resistant cells, there is an increased binding of GLI2 to the c-MYC promoter, which helps to maintain high levels of c-MYC expression even in the presence of the BET inhibitor. nih.gov Downregulating GLI2 in these resistant cells was shown to re-sensitize them to JQ1, highlighting the importance of this alternative pathway in driving resistance. nih.gov
Recent research has identified the loss of the Tripartite Motif-Containing Protein 33 (TRIM33) as a novel mechanism of resistance to BET inhibitors. nih.govnih.gov TRIM33 is a chromatin-associated E3 ubiquitin ligase that also acts as a transcriptional co-repressor. nih.govresearchgate.netqub.ac.uk
Through a genetic screen, it was discovered that the loss of TRIM33 confers resistance to BET inhibitors. nih.govnih.gov This resistance is mediated through at least two mechanisms:
Diminished MYC Reduction: The loss of TRIM33 attenuates the downregulation of MYC expression that is typically induced by BET inhibitors. nih.govnih.gov
Enhanced TGF-β Signaling: Loss of TRIM33 also leads to an increase in TGF-β receptor expression and signaling. nih.govnih.gov The TGF-β pathway is known to be involved in cell growth, differentiation, and epithelial-mesenchymal transition, and its activation can contribute to a more aggressive and resistant cancer phenotype.
Importantly, inhibiting the TGF-β signaling pathway was found to increase the sensitivity of cancer cells to the anti-proliferative effects of BET inhibitors, suggesting a potential combination therapy strategy to overcome this form of resistance. nih.gov
Enhanced BRD4 Phosphorylation
A significant mechanism contributing to resistance to Birabresib and other BET inhibitors involves the post-translational modification of the BRD4 protein, specifically through enhanced phosphorylation. frontiersin.orgh1.co This hyperphosphorylation can allow cancer cells to maintain oncogenic transcriptional programs, such as those driven by MYC, even in the presence of a BET inhibitor that blocks the bromodomains. h1.co
In models of triple-negative breast cancer (TNBC) and lung adenocarcinoma, resistance to BET inhibitors has been linked to the hyperphosphorylation of BRD4. frontiersin.orgnih.gov This altered phosphorylation state is often a result of an imbalance between kinase and phosphatase activity. For instance, decreased activity of Protein Phosphatase 2A (PP2A), identified as a primary BRD4 serine phosphatase, can lead to an increase in phosphorylated BRD4. h1.co
Several kinases have been implicated in this resistance mechanism. In TNBC, BET-resistant cells show a strong association between BRD4 and MED1 (Mediator Subunit 1), which is facilitated by BRD4 hyperphosphorylation. h1.co In JQ1-resistant lung adenocarcinoma cells, Casein Kinase 2 (CK2) has been identified as the kinase responsible for elevated BRD4 phosphorylation. nih.govresearchgate.net Similarly, Cyclin-Dependent Kinase 1 (CDK1) upregulation and subsequent BRD4 hyperphosphorylation have been observed in BETi-resistant cancer cells. frontiersin.org This phosphorylation can reduce the binding affinity of BET inhibitors to the BRD4 bromodomains, thereby diminishing their efficacy. frontiersin.org The result is a BRD4-dependent, but bromodomain-independent, mechanism of transcriptional control that sustains cell proliferation and survival. h1.co
Table 1: Kinases and Phosphatases Involved in BRD4 Phosphorylation-Mediated Resistance
| Role | Molecule | Cancer Model | Key Finding | Reference |
|---|---|---|---|---|
| Kinase | Casein Kinase 2 (CK2) | Lung Adenocarcinoma | Elevated phosphorylation of BRD4 in JQ1-resistant cells. Inhibition of CK2 can synergize with JQ1 to overcome resistance. | nih.govresearchgate.net |
| Kinase | Cyclin-Dependent Kinase 1 (CDK1) | Triple-Negative Breast Cancer | Upregulation observed in BETi-resistant cells, leading to BRD4 hyperphosphorylation. Combined inhibition of CDK1 and BRD4 can overcome resistance. | frontiersin.org |
| Phosphatase | Protein Phosphatase 2A (PP2A) | Triple-Negative Breast Cancer | Decreased activity leads to hyperphosphorylation of BRD4. Identified as a principal BRD4 serine phosphatase. | h1.co |
Role of KRAS Mutations as Resistance Biomarkers
KRAS mutations are well-established drivers of resistance to various targeted therapies, and they can function as negative predictive biomarkers. nih.govnih.gov While not always a direct mechanism of resistance to Birabresib itself, the mutational status of KRAS is a critical factor in the broader landscape of cancer therapy, often indicating a tumor's likelihood of responding to inhibitors of upstream signaling pathways, such as EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov
In the context of therapies that target pathways upstream of RAS, such as EGFR inhibitors, pre-existing KRAS mutations render the therapy ineffective because KRAS acts downstream and can signal independently of the inhibited receptor tyrosine kinase. nih.gov This establishes KRAS mutations as a primary resistance biomarker.
More directly relevant to RAS-pathway inhibitors, acquired resistance to specific KRAS G12C inhibitors like sotorasib (B605408) and adagrasib frequently involves the emergence of new mutations. ascopost.comresearchgate.net These can be "on-target" secondary mutations in the KRAS gene itself (e.g., at codons G12, G13, Q61, H95, Y96) that prevent the inhibitor from binding effectively, or amplification of the KRAS G12C allele. ascopost.comresearchgate.netmdpi.com Alternatively, "off-target" resistance can occur through mutations in other genes within the RAS-MAPK pathway (e.g., NRAS, BRAF, MAP2K1) or in parallel signaling pathways (e.g., MET amplification, RET fusions) that bypass the need for KRAS G12C signaling. nih.govascopost.com
This body of evidence suggests that KRAS mutations can serve as crucial biomarkers for predicting a lack of response to certain targeted agents and for understanding the evolution of acquired resistance. nih.govasco.org The heterogeneity of these resistance mechanisms, particularly the emergence of new alterations in the receptor tyrosine kinase (RTK) pathway, highlights the complexity of targeting KRAS-mutant cancers. asco.orgasco.org
Table 2: Examples of Acquired Alterations Conferring Resistance to KRAS G12C Inhibitors
| Alteration Type | Gene/Mechanism | Cancer Type | Description | Reference |
|---|---|---|---|---|
| On-Target | Secondary KRAS Mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | NSCLC, Colorectal Cancer | New mutations in the KRAS gene prevent inhibitor binding or alter protein function. | ascopost.comresearchgate.net |
| On-Target | KRAS G12C Allele Amplification | NSCLC, Colorectal Cancer | Increased copy number of the target gene overwhelms the inhibitor. | ascopost.commdpi.com |
| Off-Target | Bypass Mutations | NSCLC, Colorectal Cancer | Activating mutations in NRAS, BRAF, MAP2K1, or RET reactivate the MAPK pathway. | ascopost.com |
| Off-Target | RTK Amplification/Fusions | NSCLC, Colorectal Cancer | MET amplification or oncogenic fusions (ALK, RET, BRAF, RAF1) provide alternative signaling inputs. | ascopost.com |
| Off-Target | Histologic Transformation | Non-Small Cell Lung Cancer | Change from adenocarcinoma to squamous-cell carcinoma, altering cell dependency. | ascopost.com |
Potential Role of Ubiquitin-Proteasome System (UPS) Mutations (in PROTACs context)
Proteolysis-targeting chimeras (PROTACs) represent a distinct class of drugs from small-molecule inhibitors like Birabresib. PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. mdpi.combio-conferences.org A BET-PROTAC, for example, would link a BET-binding molecule to a ligand for an E3 ubiquitin ligase, bringing the ligase into proximity with BRD4 to tag it for destruction by the proteasome. nih.gov
Therefore, the efficacy of a PROTAC is entirely dependent on a functional UPS. Resistance to BET-PROTACs can arise from genomic alterations in the core components of the E3 ligase complexes that the PROTACs are designed to recruit. aacrjournals.orgresearchgate.net Studies have demonstrated that cancer cells can develop resistance to CRBN-based BET-PROTACs through the loss of the Cereblon (CRBN) gene, often due to chromosomal deletion. aacrjournals.org Similarly, resistance to VHL-based BET-PROTACs can emerge from mutations or deletions in the CUL2 gene, a core component of the VHL E3 ligase complex. researchgate.net
Mutations within the broader UPS can also theoretically confer resistance. bio-conferences.orgpharmasalmanac.com Reduced expression of necessary ubiquitination proteins or the overexpression of deubiquitination enzymes could counteract the PROTAC's mechanism of action. pharmasalmanac.com This highlights a key vulnerability of PROTAC technology; if the cellular machinery required for degradation is compromised, the therapeutic agent becomes ineffective. mdpi.comaacrjournals.org This mechanism of resistance is distinct from that observed with small-molecule inhibitors, which typically involves target mutation or pathway reactivation, and underscores the unique challenges in the clinical development of PROTACs. researchgate.net
Strategies for Overcoming Resistance to Birabresib
Overcoming acquired and intrinsic resistance to Birabresib and other BET inhibitors is a critical area of research, with strategies primarily focusing on combination therapies and alternative methods of targeting BRD4. nih.govnih.gov
One major strategy involves targeting the mechanisms that drive resistance. For instance, since enhanced BRD4 phosphorylation is a known resistance mechanism, combining BET inhibitors with inhibitors of the kinases responsible, such as CK2 or CDK1, presents a logical approach. frontiersin.orgnih.gov Studies have shown that combining the BET inhibitor JQ1 with a CK2 inhibitor can effectively induce cell death in resistant lung adenocarcinoma cells. nih.govresearchgate.net
Another approach is to target BRD4 through alternative means. Genetic inhibition or depletion of BRD4 has been shown to overcome resistance to various BET inhibitors, suggesting that cancer cells remain dependent on the BRD4 protein even when they are resistant to bromodomain inhibition. nih.gov This provides a strong rationale for the use of BRD4-degrading PROTACs. BET-PROTACs can effectively induce the degradation of BRD4 in cell lines resistant to small-molecule BET inhibitors, leading to apoptosis. nih.gov
Finally, rational combination therapies that target parallel or downstream survival pathways are being explored. For Birabresib specifically, synergistic effects have been observed when combined with other targeted agents. In mantle cell lymphoma, combinations with immunomodulatory drugs (IMiDs) like pomalidomide, BTK inhibitors like ibrutinib, mTOR inhibitors like everolimus (B549166), and ATR inhibitors have shown benefit. nih.gov In glioblastoma, resistance to Birabresib can be mediated by FGFR1, and combining Birabresib with an FGFR inhibitor like futibatinib (B611163) has demonstrated significantly more effective tumor control. nih.gov These strategies aim to create synthetic lethality or block compensatory signaling pathways that cells activate to survive BET inhibition. nih.govoncotarget.comresearchgate.net
Biomarkers for Predicting Birabresib Efficacy and Resistance
Identification of Predictive Biomarkers
Predictive biomarkers for Birabresib are centered on the molecular dependencies of tumors on BET protein function. These include specific gene expression patterns, genetic alterations that create a reliance on BET proteins, and the expression levels of the drug's direct targets.
Molecular Signatures (e.g., Gene Expression Profiling, MYC Targets, NFKB Pathway Genes)
Gene expression profiling has revealed that tumors sensitive to BET inhibitors, including Birabresib, often exhibit a distinct molecular signature characterized by the high expression of genes regulated by the transcription factor MYC. nih.gov Birabresib exerts its anti-cancer effects in part by suppressing the transcription of MYC and its downstream targets, which are critical for cell proliferation and survival. nih.govmdpi.com Consequently, tumors with a pre-existing reliance on the MYC pathway are predicted to be more susceptible to Birabresib.
Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway has emerged as another important molecular signature. mdpi.com In certain contexts, BET inhibitors can modulate NF-κB signaling, suggesting that tumors with constitutive activation of this pathway may be vulnerable to Birabresib. nih.gov For instance, in mantle cell lymphoma, Birabresib's activity is mediated through the downregulation of genes involved in the NF-κB pathway. mdpi.com
A summary of key molecular signatures predicting Birabresib efficacy is presented below:
| Biomarker Category | Specific Signature | Rationale for Prediction |
| Gene Expression | High expression of MYC and its target genes | Birabresib directly suppresses MYC transcription, leading to cell cycle arrest and apoptosis in MYC-dependent tumors. nih.gov |
| Pathway Activation | Constitutive activation of the NF-κB pathway | Birabresib can downregulate key genes within the NF-κB signaling cascade, inhibiting pro-survival signals. mdpi.com |
Genetic Alterations (e.g., BRD-NUT Fusions, CCND1, KRAS, TP53 Loss)
Specific genetic alterations can create a state of oncogene addiction, making cancer cells exquisitely sensitive to targeted therapies like Birabresib.
The most well-established genetic biomarker for Birabresib efficacy is the presence of a BRD-NUT fusion gene. This alteration is the defining feature of NUT midline carcinoma (NMC), a rare and aggressive cancer. researchgate.netfrontiersin.org In NMC, the fusion of a BET protein gene (most commonly BRD4 or BRD3) to the NUTM1 gene creates a potent oncogenic driver. researchgate.net Birabresib has demonstrated significant clinical activity in patients with NMC harboring these fusions. researchgate.netresearcher.life The BRD-NUT fusion protein is directly targeted by Birabresib, which displaces it from chromatin and halts the aberrant transcriptional program driving the cancer. nih.gov
While not as direct a predictor as BRD-NUT fusions, the status of other cancer-related genes may influence sensitivity to Birabresib. For example, amplification or overexpression of CCND1 , which encodes Cyclin D1, is a feature of several cancers. While Birabresib does not appear to directly downregulate CCND1 in all contexts, its impact on broader cell cycle regulation pathways suggests a potential role in tumors driven by this oncogene. mdpi.com
The predictive role of mutations in genes like KRAS and the loss of TP53 for Birabresib efficacy is an area of ongoing investigation. Tumors with these alterations often have dysregulated proliferative and survival pathways that may intersect with BET protein function, but a direct predictive link has yet to be firmly established through clinical data.
Key genetic alterations and their association with Birabresib efficacy are summarized in the table below:
| Genetic Alteration | Associated Cancer Type(s) | Role as a Predictive Biomarker |
| BRD-NUT Fusions | NUT Midline Carcinoma (NMC) | Strong Predictor: Birabresib shows significant clinical activity in patients with NMC. researchgate.netfrontiersin.org |
| CCND1 Amplification | Mantle Cell Lymphoma, Breast Cancer | Potential Predictor: While not a direct target, downstream effects on cell cycle pathways may confer sensitivity. mdpi.com |
| KRAS Mutations | Various solid tumors | Investigational: The role in predicting response to Birabresib is not yet clearly defined. |
| TP53 Loss | Various solid tumors | Investigational: The impact of TP53 status on Birabresib sensitivity requires further study. |
Protein Expression Levels (e.g., BRD2, BRD3, BRD4, c-MYC)
The expression levels of the direct targets of Birabresib—the BET proteins BRD2, BRD3, and BRD4 —are fundamental to its mechanism of action. nih.gov High expression of these proteins, particularly BRD4, may indicate a greater dependence on BET-mediated transcription and thus a higher likelihood of response to Birabresib. nih.gov
Downstream of BET protein inhibition, the level of the c-MYC oncoprotein is a critical indicator. mdpi.com Tumors with high baseline levels of c-MYC protein are often considered "MYC-addicted" and are hypothesized to be more sensitive to the c-MYC-suppressing effects of Birabresib. nih.gov Preclinical studies have consistently shown that Birabresib treatment leads to a rapid and sustained decrease in c-MYC protein levels in sensitive cancer cells. mdpi.com
| Protein Biomarker | Rationale for Predictive Value |
| BRD2, BRD3, BRD4 | As the direct targets of Birabresib, their high expression may indicate tumor dependence on BET-mediated transcription. nih.govnih.gov |
| c-MYC | High baseline levels may signify a "MYC-addicted" state that is highly susceptible to the c-MYC-suppressive action of Birabresib. mdpi.comnih.gov |
Pharmacodynamic Biomarkers for On-Target Inhibition (e.g., Platelet Count, MYC Expression)
Pharmacodynamic biomarkers are measurable changes that occur in the body in response to a drug, providing evidence that the drug is engaging its target and having a biological effect.
A well-documented class effect of BET inhibitors is thrombocytopenia , or a decrease in platelet count. frontiersin.org This is considered an on-target effect and has been observed in clinical trials of Birabresib. researcher.life Monitoring platelet counts can therefore serve as a pharmacodynamic biomarker, indicating that the drug is active at a systemic level.
At the molecular level, the suppression of MYC expression is a key pharmacodynamic marker of Birabresib's on-target activity. nih.gov A reduction in MYC mRNA or protein levels in tumor biopsies or circulating tumor cells after treatment can confirm that Birabresib is effectively inhibiting BET proteins and their downstream transcriptional targets.
| Biomarker | Type | Indication of On-Target Activity |
| Platelet Count | Hematological | A decrease (thrombocytopenia) is a known class effect of BET inhibitors, indicating systemic drug activity. frontiersin.org |
| MYC Expression | Molecular | A decrease in MYC mRNA or protein levels in tumor tissue confirms target engagement and downstream pathway modulation. nih.gov |
Identification of Biomarkers of Resistance (e.g., PI3K, RAS signaling molecules, FGFR1)
As with many targeted therapies, cancer cells can develop resistance to Birabresib. Understanding the molecular mechanisms of resistance is key to developing strategies to overcome it.
Recent studies have identified the upregulation of Fibroblast Growth Factor Receptor 1 (FGFR1) as a mechanism of rapid resistance to BET inhibitors, including Birabresib, in glioblastoma. researchgate.netfrontiersin.org Increased FGFR1 signaling can provide a bypass route for cancer cells to maintain proliferation and survival despite BET inhibition. This suggests that co-targeting BET proteins and FGFR1 could be a strategy to overcome this resistance. researchgate.net
Activation of parallel survival pathways is a common theme in drug resistance. The PI3K/AKT/mTOR and RAS/MAPK signaling pathways are critical for cell growth and survival and have been implicated in resistance to various targeted therapies. nih.govmdpi.com While direct clinical evidence linking these pathways to Birabresib resistance is still emerging, preclinical rationale suggests that their activation could compensate for the loss of BET-mediated signaling, thereby reducing the efficacy of Birabresib. nih.gov
| Biomarker of Resistance | Signaling Pathway | Mechanism of Resistance |
| FGFR1 | Receptor Tyrosine Kinase Signaling | Upregulation of FGFR1 provides a bypass signaling route to maintain cell proliferation and survival. researchgate.netfrontiersin.org |
| PI3K/AKT/mTOR molecules | PI3K/AKT/mTOR Pathway | Activation of this pro-survival pathway can compensate for the inhibitory effects of Birabresib. nih.gov |
| RAS signaling molecules | RAS/MAPK Pathway | Activation of RAS and its downstream effectors can promote cell growth independently of BET-mediated transcription. |
Advanced Research and Future Perspectives
Development of Novel Analogues and Derivatives of Birabresib
The development of novel analogues and derivatives of birabresib is an active area of research aimed at improving potency, selectivity, and pharmacokinetic properties, potentially reducing off-target effects and enhancing therapeutic outcomes. Birabresib itself is an analogue of (+)-JQ1, a well-characterized BET inhibitor used extensively in preclinical studies. guidetopharmacology.org Efforts are focused on modifying the core structure of BET inhibitors to achieve better binding affinity and specificity for particular BET family members or bromodomains (BD1 or BD2). tandfonline.comnih.gov For instance, studies have explored structural analogues of other BET inhibitors, like PFI-1, to understand their activity in myeloid malignancies, suggesting that structural modifications can lead to high enantiospecificity in inhibitory activity. nih.gov The rational design of novel BET inhibitors involves exploring different chemical scaffolds and understanding the interactions within the bromodomain binding pocket. tandfonline.comosti.gov
Birabresib in the Context of Proteolysis Targeting Chimeric (PROTAC) Molecules
Birabresib has been explored as a component in the design of Proteolysis Targeting Chimeric (PROTAC) molecules. bio-conferences.orgresearchgate.net PROTACs are bifunctional molecules that recruit a target protein, such as a BET protein, to an E3 ubiquitin ligase, leading to the targeted degradation of the protein via the proteasome. explorationpub.comcancer-research-network.comexplorationpub.com This approach offers potential advantages over traditional inhibitors, including potentially greater selectivity and overcoming limitations like the upregulation of target proteins that can occur with inhibitors. explorationpub.com
Birabresib (OTX015) can be used as the target protein binder component in PROTAC design, linked to an E3 ubiquitin ligase ligand by a suitable linker molecule. bio-conferences.org For example, ARV-825 is a PROTAC molecule that utilizes OTX015 linked to pomalidomide, an immunomodulator that engages the E3 ubiquitin ligase cereblon. bio-conferences.orgresearchgate.net ARV-825 has shown enhanced activity compared to OTX015 alone in certain contexts, such as Burkitt's lymphoma. bio-conferences.orgexplorationpub.com While birabresib acts as a targeted protein inhibitor for ubiquitination in this context, the design and synthesis of different birabresib-based PROTACs by altering the linker and E3 ligase ligand are being investigated. bio-conferences.org
Investigation in Non-Oncological Disease Areas (e.g., HIV Latency Reversal)
Beyond oncology, birabresib and other BET inhibitors are being investigated for their potential in non-oncological diseases, notably in the context of HIV latency reversal. bio-conferences.orgpatsnap.com HIV can establish a state of latency in host cells, making it invisible to the immune system and antiretroviral therapies. Reactivating latent HIV is a strategy being explored to eradicate the virus. BET inhibitors have shown the ability to activate latent HIV transcription. patsnap.com
Studies have indicated that OTX015 (birabresib) is active against latent HIV-1. bio-conferences.org It has been reported to increase the number of cyclin-dependent kinase 9 (CDK9) and phosphorylate the RNA polymerase II carboxy-terminal domain (RNAP II CTD), mechanisms involved in transcriptional elongation necessary for HIV gene expression. bio-conferences.org Research utilizing J-Lat cells, a model for HIV latency, has demonstrated that BET inhibitors can induce HIV-GFP expression, indicating latency reversal. patsnap.com This suggests a potential role for birabresib in "shock and kill" strategies for HIV eradication.
Immunomodulatory Effects of Birabresib
BET proteins are involved in regulating the expression of genes related to inflammation and immune responses. musechem.comaacrjournals.org Consequently, BET inhibitors like birabresib can exert immunomodulatory effects. Research suggests that BET inhibitors can influence the tumor microenvironment and modulate immune cell function. explorationpub.com For example, some BET inhibitors have been shown to modulate inflammatory cytokine signaling. aacrjournals.org
The PROTAC ARV-825, which incorporates birabresib, has been reported to act more potently on different immune cells, inducing anti-proliferation and apoptosis in various tumor cell lines. bio-conferences.org Furthermore, BET degraders have been shown to modulate the major histocompatibility complex class I (MHC-I) immunopeptidome, potentially leading to the presentation of peptides that can be recognized by CD8+ T-cells. explorationpub.com While the specific immunomodulatory effects of birabresib are being explored, the broader class of BET inhibitors is understood to influence immune pathways, suggesting a potential for birabresib in combination with immunotherapies. mdpi.comallenpress.com
Rational Drug Design and Development of Next-Generation BET Inhibitors
Rational drug design plays a crucial role in the development of next-generation BET inhibitors, including analogues of birabresib. This involves a deep understanding of the structure and function of BET proteins and their interactions with small molecules. tandfonline.comnih.gov The goal is to design compounds with improved potency, selectivity for specific BET family members or bromodomains (BD1 vs BD2), and favorable pharmacokinetic properties. tandfonline.comnih.gov
Birabresib is a pan-BET inhibitor, targeting BRD2, BRD3, and BRD4. nih.govmedchemexpress.com While pan-BET inhibition has shown promise, the lack of selectivity can contribute to off-target effects. tandfonline.comtandfonline.com Therefore, there is significant interest in developing selective BET inhibitors, particularly those targeting BD1, which is thought to be primarily involved in cancer. tandfonline.com Rational design strategies involve using structural information from co-crystal structures of BET bromodomains with inhibitors to guide modifications and optimize interactions. osti.gov Computational approaches, such as in silico studies, are also employed to predict protein-ligand interactions and design novel compounds. bio-conferences.org
Personalized Medicine Approaches based on Birabresib Responsiveness
Identifying biomarkers that predict patient responsiveness to birabresib is essential for implementing personalized medicine approaches. Not all patients respond to BET inhibitors, and resistance can develop. e-crt.org Understanding the molecular characteristics of tumors that are sensitive to birabresib can help select patients most likely to benefit from treatment.
Potential biomarkers for BET inhibitor sensitivity include MYC expression levels and gene expression signatures. musechem.com Studies have shown that BET inhibitors, including birabresib, can downregulate MYC expression, a key oncogene in many cancers. explorationpub.commdpi.com Research is ongoing to identify specific genetic alterations or molecular profiles that correlate with response or resistance to birabresib and other BET inhibitors. musechem.comresearchgate.net This includes investigating the role of fusion proteins, such as BRD4-NUT in NUT midline carcinoma, where BET inhibitors have shown some efficacy. e-crt.orgresearchgate.net Personalized medicine approaches would involve screening patients for these biomarkers to guide treatment decisions and potentially combine birabresib with other therapies to overcome resistance. mdpi.comallenpress.com
Challenges and Opportunities in BET Inhibitor Development
The development of BET inhibitors, including birabresib, faces several challenges and presents numerous opportunities. One major challenge is achieving sufficient efficacy as a monotherapy in solid tumors, despite promising preclinical results. musechem.com Another significant challenge is managing dose-limiting toxicities, which have been observed in clinical trials with some BET inhibitors, potentially due to their broad activity. tandfonline.comnih.govnih.gov Resistance to BET inhibitors can also develop through various mechanisms, including alterations in BET proteins or activation of alternative pathways. musechem.come-crt.org
Opportunities in BET inhibitor development include the potential for combination therapies. mdpi.comallenpress.com Combining BET inhibitors with other agents targeting different pathways, such as chemotherapy, targeted therapies, or immunotherapies, may enhance efficacy and overcome resistance. mdpi.comallenpress.com The development of more selective BET inhibitors, particularly BD1-selective compounds, is another opportunity to improve the therapeutic index by reducing off-target effects. tandfonline.comnih.gov Furthermore, the exploration of BET degraders (PROTACs) represents a promising avenue to achieve more complete and durable target suppression. explorationpub.comcancer-research-network.comexplorationpub.com Expanding the investigation of BET inhibitors into non-oncological indications, such as HIV latency, also presents significant opportunities. bio-conferences.orgpatsnap.com Addressing the challenges through rational design, biomarker identification, and strategic combination therapies will be crucial for the future success of birabresib and the broader class of BET inhibitors.
Q & A
Q. What are the primary molecular targets of Birabresib, and how are they experimentally validated in cancer models?
Birabresib is a BET bromodomain inhibitor targeting BRD2, BRD3, and BRD4, with IC50 values of 14 nM for BRD4 in biochemical assays . Experimental validation includes:
- Chromatin Immunoprecipitation Sequencing (ChIP-seq) : To confirm displacement of BET proteins from chromatin, as demonstrated in glioblastoma (GBM) models .
- Gene Expression Profiling : RNA-seq analyses show suppression of MYC, NF-κB, and JAK/STAT3 pathways in lymphoma and GBM cells .
- Control Experiments : Use of the inactive (R)-Birabresib isomer to rule out off-target effects .
Q. How should researchers design dose-response experiments to assess Birabresib’s efficacy in vitro?
- Dose Range : Start with 10–1000 nM, based on its EC50 range of 10–19 nM for BET proteins .
- Duration : 48–72 hours for apoptosis assays (e.g., Annexin V/PI staining) in hematologic malignancies .
- Combination Studies : Sequential dosing (e.g., Birabresib followed by PARP inhibitors) to exploit synthetic lethality in GBM .
Q. What are the recommended assays to evaluate Birabresib’s impact on DNA repair pathways?
- Homologous Recombination (HR) Repair : DR-GFP reporter assay and RAD51 foci quantification in GBM cells .
- DNA Damage Markers : γ-H2AX immunofluorescence to measure double-strand breaks .
- Cell Cycle Analysis : Flow cytometry to detect G2/M checkpoint abrogation .
Advanced Research Questions
Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes of Birabresib in glioblastoma?
- Key Data Contradictions : Preclinical GBM models show synergy with PARP inhibitors , but a Phase II trial (NCT02296476) was terminated due to lack of efficacy .
- Methodological Considerations :
- Model Relevance : Validate findings in patient-derived GBM cells and orthotopic models (e.g., zebrafish) .
- Pharmacokinetics : Assess blood-brain barrier penetration, as Birabresib’s efficacy may depend on tumor localization .
- Biomarker Stratification : Use MYC or BRD4 overexpression as inclusion criteria for future trials .
Q. What transcriptomic and proteomic approaches best capture Birabresib’s differential effects compared to BET degraders (e.g., MZ1)?
- Transcriptomic Profiling : RNA-seq reveals that BET degraders (MZ1) induce broader gene suppression (885 transcripts) versus Birabresib (213 transcripts) in lymphoma models .
- Pathway Enrichment : Use SynGO or GSEA to identify unique pathways (e.g., CDK inhibition signatures with MZ1) .
- Proteomic Validation : Tandem mass tag (TMT) labeling to quantify changes in BET-dependent oncoproteins (e.g., MYC, PIM1) .
Q. What experimental strategies optimize Birabresib’s therapeutic window in solid tumors?
- Intermittent Dosing : Phase I data suggest 80 mg/day with drug holidays reduces thrombocytopenia while maintaining efficacy in NUT midline carcinoma .
- Combination Timing : Sequential inhibition (Birabresib → PARP inhibitor) minimizes toxicity to normal glial cells in GBM .
- Pharmacodynamic Markers : Monitor NSD3 target gene suppression (e.g., HOXA9) to guide dose adjustments .
Methodological Recommendations
- For Mechanistic Studies : Prioritize isoform-specific BRD4 knockdowns to dissect Birabresib’s effects .
- For Combination Trials : Use high-content synaptic phenotyping to assess off-target neurotoxicity .
- Data Reproducibility : Include detailed experimental protocols in supplementary materials per BJOC guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
